N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered significant interest in the medicinal chemistry community due to their potential as kinase inhibitors, which are crucial in the treatment of various diseases, including cancer .
Mechanism of Action
Target of Action
The primary targets of N-(4-butylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide are likely to be kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This is a key regulatory event in cells, affecting many aspects of cell function, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .
Mode of Action
This compound, like other pyrazolo[3,4-d]pyrimidines, is an isostere of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites . The similarities in kinase ATP sites can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .
Biochemical Pathways
The compound’s interaction with kinases can affect multiple biochemical pathways. By inhibiting kinase activity, the compound can disrupt signal transduction pathways, leading to altered cell function or even cell death . This is particularly relevant in cancer cells, where certain kinases are often overactive .
Result of Action
The result of the compound’s action would depend on the specific kinases it targets. For example, if it targets kinases involved in cell cycle regulation, it could halt cell division and induce apoptosis . This has been observed with similar compounds, which have shown promising cytotoxicity against tested cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under specific conditions.
Thioether formation: The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol derivative to introduce the thioether linkage.
Acetamide formation: Finally, the butylphenyl group is introduced through an acylation reaction to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alkanes .
Scientific Research Applications
N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: It is investigated for its potential anticancer properties, particularly in targeting specific kinases involved in cancer progression.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: A well-known kinase inhibitor used in the treatment of B-cell cancers.
CBS-1: A pyrazolo[3,4-d]pyrimidine derivative with promising anticancer activity
Uniqueness
N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is unique due to its specific structural features, such as the butylphenyl group and the thioether linkage, which may confer distinct biological activities and selectivity profiles compared to other similar compounds .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-2-3-7-17-10-12-18(13-11-17)27-21(29)15-30-23-20-14-26-28(22(20)24-16-25-23)19-8-5-4-6-9-19/h4-6,8-14,16H,2-3,7,15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKIVBOJWZWZKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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